molecular formula C10H9ClO2 B1275933 4-Allyloxy-3-chlorobenzaldehyde CAS No. 58236-91-2

4-Allyloxy-3-chlorobenzaldehyde

Cat. No. B1275933
CAS RN: 58236-91-2
M. Wt: 196.63 g/mol
InChI Key: KMFXGBKTGDWRTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, the synthesis of 4′-hydroxyphenyl(4-hydroxy-3-allyl)azobenzene, which shares the allyl group feature, is reported to be mesogenic and useful for preparing nematic main-chain segmented polymers . Another synthesis method involves a visible-light induced cascade radical cyclization of sulfinic acids and o-(allyloxy)arylaldehydes to produce functionalized chroman-4-ones . Additionally, 4-chlorobenzaldehyde, which shares the chlorobenzaldehyde component of the target compound, can be synthesized by the Sommelet reaction, yielding a high product yield of more than 96% .

Molecular Structure Analysis

The molecular structure of 4-chlorobenzaldehyde, a related compound, has been determined using gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure . This suggests that 4-Allyloxy-3-chlorobenzaldehyde may also exhibit a planar structure due to the similar chlorobenzaldehyde moiety. The presence of the allyloxy group could introduce additional conformational flexibility.

Chemical Reactions Analysis

The allyloxy and chlorobenzaldehyde groups are reactive moieties that can participate in various chemical reactions. For example, the allyloxy group can undergo Claisen rearrangement , and the chlorobenzaldehyde component can be involved in condensation reactions to form hydrazones with potential biological activity . These reactions highlight the versatility of the functional groups present in 4-Allyloxy-3-chlorobenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Allyloxy-3-chlorobenzaldehyde have been characterized. For instance, the UV-visible absorption of polymers derived from an allyl-containing azobenzene is reported, with electronic transitions corresponding to the azoaromatic chromophores . The crystal structure of a chlorobenzaldehyde derivative has been determined, showing a nearly planar molecule except for certain moieties . These studies provide insights into the potential properties of 4-Allyloxy-3-chlorobenzaldehyde, such as its optical characteristics and crystal packing behavior.

Scientific Research Applications

Synthesis and Characterization of Segmented Liquid Crystalline Polymers

4-Allyloxy-3-chlorobenzaldehyde has been utilized in the synthesis of specific liquid crystalline polymers. These polymers, containing the azo group in their main chain, display mesogenic properties suitable for creating nematic main-chain segmented polymers. This application is significant due to the unique properties of liquid crystalline polymers, such as their response to external stimuli, making them ideal for advanced material applications (Acierno et al., 2004).

Synthesis of Functionalized Chroman-4-ones

Another application involves the synthesis of functionalized chroman-4-ones. These compounds are synthesized through a silver-catalyzed decarboxylative cascade radical cyclization involving 4-allyloxy-3-chlorobenzaldehyde. This process highlights the chemical versatility and reactivity of this compound in creating structurally complex and potentially biologically active molecules (Hu et al., 2018).

Photochemical Studies

4-Allyloxy-3-chlorobenzaldehyde is also notable in photochemistry. Its derivatives, particularly those involving chromones, have been studied for their photocyclisation properties. This research is crucial for understanding the photochemical behavior of certain organic compounds, which can have implications in fields like photopharmacology and the development of light-responsive materials (Kamboj et al., 2009).

properties

IUPAC Name

3-chloro-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFXGBKTGDWRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406379
Record name 4-Allyloxy-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-3-chlorobenzaldehyde

CAS RN

58236-91-2
Record name 3-Chloro-4-(2-propen-1-yloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Allyloxy-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(prop-2-en-1-yloxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-hydroxybenzaldehyde (5.0 g, 31.9 mmol) in DMF/THF 1:3 (120 mL) is added NaH (1.67 g of a 55% dispersion in mineral oil, 38.3 mmol) in four portions. The mixture is stirred at rt for 1 h before allylbromide (9.66 g, 79.8 mmol) is added. The reaction mixture is heated to 65° C. for 18 h, diluted with water (250 mL) and extracted with diethyl ether (3×250 mL). The organic extracts are washed with water (250 mL), combined and concentrated. The remaining oil is chromatographed on silic gel with heptane/EA 4:1 to afford 4-allyloxy-3-chlorobenzaldehyde (5.37 g) as an almost colourless oil. LC: tR=0.95 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DMF THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Khodier, L VerPlank, PP Nag, J Pu… - Probe Reports from …, 2014 - ncbi.nlm.nih.gov
Arterial thrombosis causes heart attacks and strokes and is the leading cause of morbidity and mortality in the United States. However, there are only a few adequate therapies available …
Number of citations: 32 www.ncbi.nlm.nih.gov
L VerPlank, C Khodier, PP Nag, J Pu, J Wurst… - academia.edu
Protein disulfide isomerase (PDI, EC 5.3. 4.1) is the founding member of a large family of disulfide oxidoreductases (1). This family of enzymes catalyzes posttranslational disulfide …
Number of citations: 0 www.academia.edu
L VerPlank, C Khodier, PP Nag, J Pu, J Wurst… - researchgate.net
Protein disulfide isomerase (PDI, EC 5.3. 4.1) is the founding member of a large family of disulfide oxidoreductases (1). This family of enzymes catalyzes posttranslational disulfide …
Number of citations: 0 www.researchgate.net

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